molecular formula C5H10O3 B1601931 2-Ethoxypropanoic acid CAS No. 53103-75-6

2-Ethoxypropanoic acid

Cat. No.: B1601931
CAS No.: 53103-75-6
M. Wt: 118.13 g/mol
InChI Key: XBHQOMRKOUANQQ-UHFFFAOYSA-N
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Description

It is commonly used as a solvent in various industries, including pharmaceuticals, food, and cosmetics. The compound has the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxypropanoic acid can be synthesized through the esterification of lactic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Lactic Acid+Ethanol2-Ethoxypropanoic Acid+Water\text{Lactic Acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Ethanol→2-Ethoxypropanoic Acid+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted propanoic acids

Scientific Research Applications

2-Ethoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and used in drug formulation.

    Industry: Utilized in the production of biodegradable plastics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 2-ethoxypropanoic acid involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing cellular pathways and biochemical processes. For example, it may bind to peroxisome proliferator-activated receptors, modulating gene expression and metabolic pathways .

Comparison with Similar Compounds

  • 2-Methoxypropionic acid
  • Ethoxyacetic acid
  • Methoxyacetic acid
  • 3-Methoxypropionic acid

Comparison: 2-Ethoxypropanoic acid is unique due to its ethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-methoxypropionic acid, it has different solubility and reactivity profiles, making it suitable for specific applications in various industries .

Properties

IUPAC Name

2-ethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQOMRKOUANQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570733
Record name 2-Ethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53103-75-6
Record name 2-Ethoxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53103-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypropanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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